Fmoc-D-glutamine

Catalog No.
S760083
CAS No.
112898-00-7
M.F
C20H20N2O5
M. Wt
368,4 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-glutamine

CAS Number

112898-00-7

Product Name

Fmoc-D-glutamine

IUPAC Name

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

Molecular Formula

C20H20N2O5

Molecular Weight

368,4 g/mole

InChI

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1

InChI Key

IZKGGDFLLNVXNZ-QGZVFWFLSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O

Synonyms

Fmoc-D-glutamine;Fmoc-D-Gln-OH;112898-00-7;fmoc-d-gln;n-a-fmoc-d-glutamine;n-alpha-(9-fluorenylmethyloxycarbonyl)-d-glutamine;AmbotzFAA1483;47459_ALDRICH;SCHEMBL800090;N-ALPHA-FMOC-D-GLUTAMINE;47459_FLUKA;CTK8B7774;MolPort-000-156-122;ZINC1576237;ANW-58533;AB02474;AM81763;AC-17096;AJ-27304;AK-81183;KB-52040;RT-022488;FT-0697046;ST24047256;A802693

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)O

Peptide Synthesis

Fmoc-D-glutamine is a crucial building block for the construction of peptides and proteins containing D-glutamine, the non-natural form of the amino acid glutamine. This is achieved through a technique called solid-phase peptide synthesis (SPPS) .

SPPS involves the sequential addition of amino acid building blocks, like Fmoc-D-glutamine, to a growing peptide chain anchored on a solid support. Fmoc, the protecting group attached to the N-terminus (amino group) of the molecule, ensures the selective coupling of D-glutamine to the desired amino acid during each cycle of the synthesis process .

Protein Engineering

Fmoc-D-glutamine is valuable for the engineering of proteins with specific properties. By incorporating D-glutamine into a protein sequence, researchers can:

  • Modify protein stability and folding: D-amino acids, including D-glutamine, can influence protein stability and folding patterns, potentially leading to the development of more stable or functional proteins .
  • Investigate protein-protein interactions: Replacing L-glutamine with D-glutamine in specific protein regions can help researchers understand how proteins interact with each other by disrupting or altering these interactions .

Production of D-peptides

Fmoc-D-glutamine serves as a starting material for the synthesis of D-peptides, which are chains of D-amino acids. D-peptides often exhibit unique biological properties compared to their L-enantiomers (mirror images) and are of interest in various research areas, including:

  • Development of therapeutic agents: D-peptides can be more resistant to enzymatic degradation and potentially serve as novel drug candidates .
  • Study of protein function: D-peptides can be used as tools to study the function of natural L-peptides by acting as competitive inhibitors or binding partners .
  • Origin: Fmoc-D-glutamine is synthetically derived from D-glutamine, a naturally occurring amino acid found in proteins.
  • Significance: Fmoc-D-glutamine is a crucial building block for the construction of peptides containing D-glutamine residues. D-peptides play a vital role in various biological processes, including enzyme regulation, protein-protein interactions, and development of certain antibiotics [].

Molecular Structure Analysis

Fmoc-D-glutamine possesses a unique structure with several key features:

  • Fmoc protecting group: The Fluorenylmethoxycarbonyl (Fmoc) group attached to the N-terminus protects the amino group from unwanted reactions during peptide synthesis. This allows for controlled chain assembly by selectively coupling the free carboxylic acid group (C-terminus) with other amino acid derivatives [].
  • D-Glutamine backbone: The core structure consists of D-glutamine, an amino acid with a central carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a side chain containing an amide group. The chirality (D-configuration) determines the three-dimensional orientation of the molecule, which can be crucial for its biological function [].

Chemical Reactions Analysis

Fmoc-D-glutamine participates in several key reactions during peptide synthesis:

  • Coupling reaction: The free carboxylic acid group of Fmoc-D-glutamine reacts with the exposed amine group of another amino acid derivative in a condensation reaction. This reaction forms a new peptide bond, linking the two amino acids. The Fmoc group remains intact during this process [].

(Equation): Fmoc-D-Glu-OH + H2N-AA-R → Fmoc-D-Glu-AA-R + H2O

(Where AA represents another amino acid and R its side chain)

  • Deprotection: After peptide chain assembly, the Fmoc group is removed selectively using mild acidic conditions. This deprotection step reveals the free amino group, allowing for further chain elongation or finalization of the peptide sequence [].

Physical And Chemical Properties Analysis

  • Solid form: Fmoc-D-glutamine is likely a white or off-white crystalline powder at room temperature.
  • Solubility: It is expected to be soluble in organic solvents like dichloromethane and dimethylformamide, commonly used in peptide synthesis [].
  • Stability: The Fmoc group provides some stability to the molecule, but prolonged exposure to strong acids or bases might lead to degradation.

Mechanism of Action (Not Applicable)

Fmoc-D-glutamine itself doesn't have a specific mechanism of action. It serves as a building block for peptides, which then exert their biological effects through various mechanisms depending on their structure and function.

  • Dust inhalation: Avoid inhaling dust particles as it might irritate the respiratory system.
  • Skin and eye contact: Wear gloves and eye protection to prevent contact.
  • Proper disposal: Follow recommended disposal procedures for organic waste.

XLogP3

1.9

Dates

Modify: 2023-08-15

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